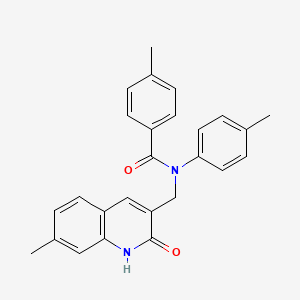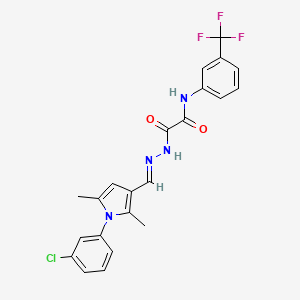
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as DMFOB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DMFOB belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of DMFOB is not fully understood. However, it has been suggested that DMFOB exerts its biological effects by modulating the activity of various signaling pathways. DMFOB has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DMFOB has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been found to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammatory responses. DMFOB has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DMFOB has several advantages and limitations for lab experiments. One advantage is that it possesses a wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is that it has been extensively studied, and its synthesis method is well-established. However, one limitation is that the exact mechanism of action of DMFOB is not fully understood. Another limitation is that DMFOB has not yet been tested in clinical trials, and its safety and efficacy in humans are not known.
Orientations Futures
There are several future directions for the study of DMFOB. One direction is to further investigate its mechanism of action, which will help to understand how it exerts its biological effects. Another direction is to study its safety and efficacy in humans, which will help to determine its potential as a therapeutic agent. Another direction is to investigate its potential as a drug delivery system, which will help to improve the delivery of therapeutic agents to target tissues. Overall, the study of DMFOB has the potential to lead to the development of new and effective therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DMFOB involves the reaction of 2,5-dimethylphenylhydrazine with furan-2-carboxylic acid, followed by the condensation of the resulting hydrazide with butanoyl chloride in the presence of triethylamine. The final product is obtained by cyclization of the resulting amide with phosphoryl chloride in the presence of pyridine. The synthesis of DMFOB has been reported in the literature, and the compound has been synthesized using various methods.
Applications De Recherche Scientifique
DMFOB has been extensively studied for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This makes DMFOB a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-8-9-13(2)14(11-12)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-10-23-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKXWRDTBXDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


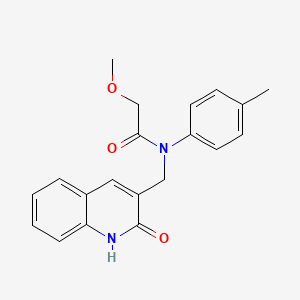
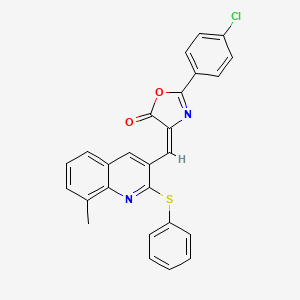


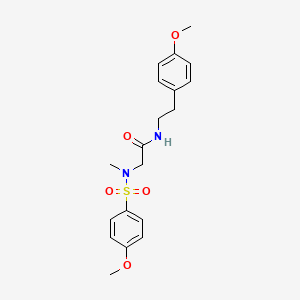
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)


![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
